An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Methylpiperidin-4-ol
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Methylpiperidin-4-ol Scaffold
3-Methylpiperidin-4-ol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The introduction of a methyl group at the 3-position and a hydroxyl group at the 4-position creates two stereogenic centers, leading to the existence of four possible stereoisomers. This stereochemical complexity, coupled with the inherent biological relevance of the piperidine core, makes 3-Methylpiperidin-4-ol a valuable chiral building block for the synthesis of novel therapeutic agents. Derivatives of piperidin-4-one, the precursor to 3-Methylpiperidin-4-ol, have demonstrated a wide range of biological activities, including analgesic, antiviral, and antimicrobial properties.[1][3] A thorough understanding of the chemical properties and a robust methodology for the definitive structure elucidation of 3-Methylpiperidin-4-ol are therefore paramount for its effective utilization in drug discovery programs.
Physicochemical Properties and Stereoisomerism
The chemical formula for 3-Methylpiperidin-4-ol is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[4][5] The presence of two chiral centers at positions 3 and 4 gives rise to two diastereomeric pairs of enantiomers: cis-(3R,4R)/(3S,4S) and trans-(3R,4S)/(3S,4R). The relative orientation of the methyl and hydroxyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its physical and biological properties.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, the methyl and hydroxyl groups can be either both axial or both equatorial. The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.[6][7] In the trans isomer, one substituent is axial while the other is equatorial. The preferred conformation will have the bulkier group in the equatorial position to minimize steric hindrance.
| Property | (3R,4S)-3-Methylpiperidin-4-ol (trans) | (3R,4R)-3-Methylpiperidin-4-ol (cis) | (3R,4S)-3-Methylpiperidin-4-ol HCl |
| CAS Number | 1932475-12-1[4][5] | 373604-43-4[8] | 2387566-30-3[9][10] |
| Molecular Formula | C₆H₁₃NO[4][5] | C₆H₁₃NO[8] | C₆H₁₄ClNO[9][10] |
| Molecular Weight | 115.17 g/mol [4][5] | 115.17 g/mol [8] | 151.63 g/mol [9][10] |
| Boiling Point | Not available | Not available | Not available |
| Storage | Dry, sealed place[4][5] | Not available | Inert atmosphere, Room Temperature[9] |
Synthesis and Stereocontrol: A Strategic Approach
The synthesis of 3-Methylpiperidin-4-ol is most commonly achieved through the reduction of the corresponding ketone, 3-methylpiperidin-4-one. The stereochemical outcome of this reduction is a critical consideration, as it dictates the ratio of cis to trans isomers. The choice of reducing agent and reaction conditions allows for a degree of stereocontrol.
A general synthetic workflow is outlined below:
Protocol: Stereoselective Reduction of 3-Methyl-4-piperidone
This protocol provides a general method for the reduction of 3-methyl-4-piperidone, which can be adapted to favor either the cis or trans isomer based on the choice of reducing agent.
Materials:
-
N-protected 3-methyl-4-piperidone (e.g., N-Boc or N-Cbz)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) for potentially favoring the equatorial attack, leading to the cis-alcohol, or a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for axial attack, favoring the trans-alcohol)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran (THF))
-
Quenching agent (e.g., water, dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-methyl-4-piperidone in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent portion-wise to the stirred solution, maintaining the temperature at 0 °C. The choice of reducing agent is crucial for stereoselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of the quenching agent at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. If necessary, adjust the pH to be basic. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, a mixture of cis and trans isomers, can then be purified by column chromatography.
-
Deprotection (if necessary): If an N-protecting group was used, it can be removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final 3-Methylpiperidin-4-ol.
Structure Elucidation: A Multi-faceted Spectroscopic and Chromatographic Approach
The definitive identification and characterization of the stereoisomers of 3-Methylpiperidin-4-ol require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and relative stereochemistry of the 3-Methylpiperidin-4-ol isomers.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring provide a wealth of structural information. The proton at C4 (attached to the hydroxyl group) and the proton at C3 (adjacent to the methyl group) are particularly diagnostic. The magnitude of the coupling constant between these two protons (³JH3-H4) can help to distinguish between the cis and trans isomers. A larger coupling constant is generally observed for a diaxial relationship, while smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements. The signals for the protons on the nitrogen-bearing carbons (C2 and C6) typically appear in the 2.5-3.5 ppm range.[11]
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon bearing the hydroxyl group (C4) will be shifted downfield (typically 60-75 ppm), while the carbon with the methyl group (C3) will also be distinct. The chemical shift of the methyl group itself can also provide clues about its axial or equatorial orientation.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) will be observed at m/z 115. A prominent fragmentation pathway for cyclic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[12][13] This can result in the loss of an ethyl group or other fragments from the ring. The loss of a water molecule (M-18) from the molecular ion is also a common fragmentation for alcohols.
-
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ at m/z 116. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce fragmentation and obtain further structural information.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, with the broadness resulting from hydrogen bonding.[14]
-
N-H Stretch: As a secondary amine, 3-Methylpiperidin-4-ol will exhibit a weak to medium N-H stretching absorption in the 3300-3500 cm⁻¹ region.[15]
-
C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ range are due to the C-H stretching vibrations of the alkyl groups.
-
C-O Stretch: The C-O stretching vibration of the secondary alcohol will appear in the 1000-1200 cm⁻¹ region.
Separation of Stereoisomers and Determination of Absolute Configuration
-
Chiral High-Performance Liquid Chromatography (HPLC): The separation of the enantiomers and diastereomers of 3-Methylpiperidin-4-ol can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times.[16] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of a wide range of chiral compounds.[16]
-
X-ray Crystallography: If a suitable single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including its absolute configuration.
Conclusion and Future Perspectives
3-Methylpiperidin-4-ol represents a valuable and versatile scaffold for the development of novel therapeutic agents. A comprehensive understanding of its chemical properties, stereochemistry, and a robust analytical workflow for its structure elucidation are essential for its successful application in drug discovery. The methodologies outlined in this guide, combining stereocontrolled synthesis with a suite of spectroscopic and chromatographic techniques, provide a solid foundation for researchers and scientists working with this important class of molecules. Future work in this area may focus on the development of more efficient and highly stereoselective synthetic routes, as well as the exploration of the pharmacological profiles of a wider range of 3-Methylpiperidin-4-ol derivatives.
References
-
Appretech Scientific Limited. (3R,4R)-3-methylpiperidin-4-ol. [Link]
-
Mosberg, H. I., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 583-587. [Link]
-
Wikipedia. Chiral column chromatography. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(12), 2295. [Link]
- Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1735-1741. [Link]
-
Cardiff University ORCA. (2022, October 24). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: Switching between kinetic and thermodynamic control with Bronsted and Lewis acid catalysts. [Link]
-
National Institutes of Health. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]
-
PubChem. 3-Methylpiperidin-4-one. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Institutes of Health. Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
PubMed. (1987). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link]
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
PubMed. (1994). Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. [Link]
-
ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]
-
Worldwidejournals.com. A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
-
Sandoo Pharmaceuticals and Chemicals Co.,Ltd. N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-Pyrrolo[2,3-d]PyriMidin-4-AMine Dihydrochloride. [Link]
-
Pharmaffiliates. CAS No : 923036-30-0 | Product Name : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1932475-12-1 | (3R,4S)-3-Methylpiperidin-4-ol - Synblock [synblock.com]
- 5. CAS 1932475-12-1 | (3R,4S)-3-Methylpiperidin-4-ol - Synblock [synblock.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. appretech.com [appretech.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. (3R,4S)-3-methylpiperidin-4-ol hydrochloride 97% | CAS: 2387566-30-3 | AChemBlock [achemblock.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Chiral column chromatography - Wikipedia [en.wikipedia.org]
